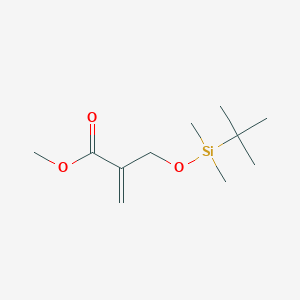

Methyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate is an organic compound that belongs to the class of silyl-protected acrylates. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which is commonly used as a protecting group in organic synthesis to shield hydroxyl groups from unwanted reactions. The acrylic acid methyl ester moiety is a versatile functional group that can participate in various chemical reactions, making this compound valuable in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The protected intermediate is then subjected to esterification with acrylic acid or its derivatives under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or silyl-protected sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted esters and silyl ethers.

Scientific Research Applications

Methyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the field of polymer chemistry.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of drug delivery systems and prodrugs.

Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate involves the reactivity of the ester and silyl-protected groups. The TBDMS group protects hydroxyl functionalities during synthetic transformations, preventing unwanted side reactions. The acrylic acid methyl ester moiety can undergo polymerization and other reactions, making it a versatile building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

- 2-(tert-Butyldimethylsilyloxy)acetaldehyde

- tert-Butyldimethylsilyl chloride

- tert-Butyldimethylsilyl trifluoromethanesulfonate

Uniqueness

Methyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate is unique due to its dual functionality, combining the protective properties of the TBDMS group with the reactivity of the acrylic acid methyl ester moiety. This combination allows for selective reactions and the synthesis of complex molecules with high precision.

Biological Activity

Methyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate (MTBDA) is a compound of significant interest in the field of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

MTBDA is an ester compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility in organic solvents. The molecular formula for MTBDA is C12H22O3Si, and its structure can be represented as follows:

This compound is synthesized through various methods, including the reaction of methyl acrylate with TBDMS-protected alcohols under acidic or basic conditions.

Mechanisms of Biological Activity

The biological activity of MTBDA can be attributed to several mechanisms:

- Enzyme Inhibition : MTBDA has shown potential in inhibiting specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes such as phospholipase A1, which plays a role in inflammatory responses .

- Cell Membrane Interaction : The TBDMS group allows MTBDA to interact with lipid membranes, potentially affecting membrane fluidity and function. This interaction can modulate cellular signaling pathways, leading to various biological effects .

- Antioxidant Properties : Preliminary studies suggest that MTBDA exhibits antioxidant activity, which could protect cells from oxidative stress and contribute to its therapeutic potential .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of phospholipase A1 | |

| Antioxidant | Scavenging of free radicals | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of MTBDA by assessing its effects on RAW 264.7 macrophages. The results indicated that treatment with MTBDA significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism was linked to the inhibition of NF-κB signaling pathways, demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Antioxidant Effects

In vitro assays conducted on neuronal cell lines demonstrated that MTBDA could reduce oxidative stress markers induced by hydrogen peroxide exposure. The compound effectively decreased reactive oxygen species (ROS) levels and improved cell viability, suggesting its utility in neuroprotective applications .

Research Findings

Recent research has focused on synthesizing derivatives of MTBDA to enhance its biological activity. Modifications in the side chains have been shown to improve enzyme inhibition potency and selectivity. For instance, certain analogs exhibited IC50 values in the low micromolar range against specific target enzymes, indicating strong biological activity .

Properties

IUPAC Name |

methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3Si/c1-9(10(12)13-5)8-14-15(6,7)11(2,3)4/h1,8H2,2-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHCTIMQJKTEHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(=C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.